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Introduction

Microcephalin (MCPHL1) is a critical protein involved in DNA damage response, cell cycle
control, and chromosome condensation.[1][2] Mutations in the MCPH1 gene are linked to
primary microcephaly, a neurodevelopmental disorder characterized by a significantly reduced
brain size.[3][4] The creation of a Microcephalin knockout mouse model is an invaluable tool
for investigating the fundamental roles of MCPHL1 in brain development, DNA repair
mechanisms, and its potential as a therapeutic target. These application notes provide a
comprehensive protocol for generating and characterizing an Mcphl1 knockout mouse model
using CRISPR/Cas9 technology.

Experimental Protocols

Generation of Mcphl Knockout Mice using
CRISPR/Cas9

This protocol outlines the generation of Mcphl knockout mice by introducing frameshift
mutations via CRISPR/Cas9-mediated non-homologous end joining (NHEJ) in mouse zygotes.

1.1. Guide RNA (sgRNA) Design and Synthesis
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o Target Selection: Identify a suitable target sequence in an early exon of the mouse Mcphl
gene (e.g., exon 2 or 3) to ensure a complete loss of function.[5] Online design tools such as
Benchling or the Synthego CRISPR Design Tool can be used to design sgRNAs with high
on-target scores and low off-target potential.[6]

o sgRNA Synthesis: Synthesize the designed sgRNAs. Commercially available synthetic
sgRNAs are recommended for their high quality and purity.

1.2. Preparation of CRISPR/Cas9 Injection Mix
e« Components:

o Cas9 nuclease (recombinant protein)

o Synthetic sgRNA targeting Mcphl

o Nuclease-free injection buffer (e.g., 1 mM Tris-HCI, pH 7.5, 0.1 mM EDTA)
e Preparation:

o Resuspend lyophilized sgRNA and Cas9 protein in the injection buffer to the desired stock
concentrations.

o On the day of injection, prepare the final injection mix by diluting the stock solutions to the
final working concentrations (e.g., 20-50 ng/uL Cas9 protein and 10-25 ng/uL sgRNA).

o Incubate the mixture at 37°C for 10-15 minutes to allow the formation of the Cas9-sgRNA
ribonucleoprotein (RNP) complex.

o Centrifuge the RNP mix to pellet any precipitates and use the supernatant for
microinjection.

1.3. Zygote Microinjection
e Superovulation and Zygote Collection:

o Induce superovulation in female mice (e.g., C57BL/6J strain) by intraperitoneal injection of
pregnant mare's serum gonadotropin (PMSG), followed by human chorionic gonadotropin
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(hCG) 46-48 hours later.

o Mate the superovulated females with stud males.

o The following morning, collect fertilized zygotes from the oviducts of plugged females.

e Microinjection Procedure:

o Using a microinjection setup, inject the prepared Cas9-sgRNA RNP solution into the
cytoplasm or pronucleus of the collected zygotes.

o Culture the injected zygotes in an appropriate medium (e.g., M16) overnight to the two-cell
stage.

e Embryo Transfer:

o Transfer the viable two-cell embryos into the oviducts of pseudopregnant recipient female
mice.

1.4. Screening and Validation of Founder Mice
o Genotyping:

o At 2-3 weeks of age, obtain tail biopsies from the resulting pups for genomic DNA
extraction.

o Perform PCR amplification of the targeted region of the Mcphl gene using primers
flanking the sgRNA target site.

o Analyze the PCR products by Sanger sequencing to identify insertions or deletions
(indels) that result in a frameshift mutation.[5]

e Breeding:

o Breed founder mice with confirmed frameshift mutations with wild-type mice to establish
heterozygous F1 generation.

o Intercross the heterozygous F1 mice to generate homozygous Mcphl knockout mice.
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Phenotypic Characterization of Mcphl Knockout Mice

2.1. Brain Histology and Morphometric Analysis
o Tissue Preparation:

o Perfuse adult mice with phosphate-buffered saline (PBS) followed by 4%
paraformaldehyde (PFA).[7][8]

o Dissect and post-fix the brains in 4% PFA overnight at 4°C.[8]
o Cryoprotect the brains by sequential immersion in 15% and 30% sucrose solutions.[9]

o Embed the brains in Optimal Cutting Temperature (OCT) compound and section them on a
cryostat (e.g., 20 um thickness).[10]

o Cresyl Violet (Nissl) Staining:

[e]

Mount the brain sections on slides and allow them to dry.

o

Rehydrate the sections through a series of ethanol solutions and distilled water.

[¢]

Stain the sections with a 0.1% cresyl violet solution.[11][12]

[¢]

Dehydrate the sections through ethanol and clear with xylene.

[e]

Coverslip the slides with a mounting medium.
e Analysis:
o Capture images of the stained sections using a brightfield microscope.

o Measure brain weight, overall brain size, and cortical thickness using image analysis
software (e.g., ImageJ).

2.2. Cell Cycle Analysis of Neural Progenitors

e EdU Labeling:
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o Administer a single intraperitoneal injection of 5-ethynyl-2'-deoxyuridine (EdU) to pregnant
dams at a specific embryonic day (e.g., E14.5).[13][14]

o Harvest the embryonic brains at a defined time point after EdU injection.

e Immunofluorescence Staining:
o Process the embryonic brains for cryosectioning as described in 2.1.

o Perform immunofluorescence staining on the brain sections using antibodies against
markers for neural progenitors (e.g., Sox2, Pax6) and EdU (using a Click-iT EdU imaging
kit).

e Flow Cytometry:

o

Dissect the embryonic cortices and dissociate them into a single-cell suspension.

[¢]

Fix and permeabilize the cells.[15]

[¢]

Stain the cells with antibodies against neural progenitor markers and a DNA dye (e.g.,
Propidium lodide or DAPI) for cell cycle analysis.[16]

[¢]

Analyze the cell populations using a flow cytometer to determine the proportion of cells in
GO0/G1, S, and G2/M phases of the cell cycle.[17]

2.3. Analysis of DNA Damage and Apoptosis
e Immunofluorescence for DNA Damage Markers:
o Use cryosections of embryonic or adult brains.

o Perform immunofluorescence staining with antibodies against DNA damage markers such
as yH2AX and 53BP1.[18][19]

o Apoptosis Detection (TUNEL Assay):

o Use brain sections to perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick
end labeling) assay to detect apoptotic cells.[20][21]
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o Alternatively, perform immunofluorescence for cleaved caspase-3, another marker of
apoptosis.[22][23]

e Quantification:

o Capture fluorescent images using a confocal or fluorescence microscope.

o Quantify the number of positive cells for each marker in specific brain regions.
2.4. Western Blot Analysis
» Protein Extraction:

o Dissect brain tissue and homogenize in RIPA buffer supplemented with protease and
phosphatase inhibitors.[24][25]

o Centrifuge the lysate to pellet cell debris and collect the supernatant.
o Determine the protein concentration using a BCA assay.
e Western Blotting:
o Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[26]

o Probe the membrane with a primary antibody against MCPHL1 to confirm the absence of
the protein in knockout mice.

o Use an antibody against a housekeeping protein (e.g., B-actin or GAPDH) as a loading
control.

o Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect
the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

Table 1: Efficiency of Mcphl Knockout Mouse Generation
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Parameter Value Reference
CRISPR/Cas9 On-target

o ~40-70% [6][15]
Efficiency
Germline Transmission Rate Variable [27]

Table 2: Phenotypic Comparison of Wild-Type and Mcphl Knockout Mice

Phenotype Wild-Type Mcphl Knockout Reference
Brain Weight
Normal Reduced [28]
(Postnatal Day 0)
Cortical Thickness Normal Reduced [28]
Neural Progenitor
) ) Normal Decreased [28]
Proliferation
Apoptosis in
) ) Basal Level Increased [22]
Developing Brain
Premature
Chromosome Absent Present [4]
Condensation
Mandatory Visualization
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Caption: MCPHL1 in the ATR-Chk1l DNA damage response pathway.
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Caption: MCPHL1 interaction with the Condensin Il complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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